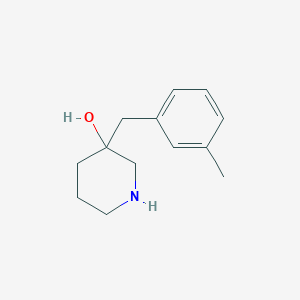

3-(3-Methylbenzyl)piperidin-3-ol

Description

3-(3-Methylbenzyl)piperidin-3-ol (CAS: 1269532-67-3) is a piperidine derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . It features a piperidine ring substituted with a hydroxyl group at the 3-position and a 3-methylbenzyl group attached to the same carbon. This compound is primarily used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(3-methylphenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-13(15)6-3-7-14-10-13/h2,4-5,8,14-15H,3,6-7,9-10H2,1H3 |

InChI Key |

IRZDYOSPDMWJDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CCCNC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the hydrogenation and cyclization steps, leading to the formation of the desired piperidine derivative. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated piperidine derivative.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Methylbenzyl)piperidin-3-one.

Reduction: Formation of 3-(3-Methylbenzyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methylbenzyl)piperidin-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(3-Methylbenzyl)piperidin-3-ol | 1269532-67-3 | C₁₂H₁₇NO | 191.27 | 3-OH, 3-(3-methylbenzyl) |

| 1-Benzyl-3-(hydroxymethyl)piperidin-3-ol | 112197-89-4 | C₁₃H₁₉NO₂ | 221.30 | 3-OH, 3-(hydroxymethyl), 1-benzyl |

| (3R,5R)-1-Benzyl-5-methylpiperidin-3-ol | 1601475-88-0 | C₁₃H₁₉NO | 205.30 | 3-OH, 5-methyl, 1-benzyl (stereoisomer) |

| 3-Methylpiperidin-3-ol | 473730-88-0 | C₆H₁₃NO | 115.18 | 3-OH, 3-methyl (no benzyl group) |

| 3-(3-Bromobenzyl)pyrrolidin-3-ol | 1340533-86-9 | C₁₁H₁₄BrNO | 256.14 | Pyrrolidine ring, 3-Br-benzyl |

Key Observations :

- Substituent Effects: The presence of a benzyl group (e.g., in this compound) increases lipophilicity compared to non-benzylated analogues like 3-Methylpiperidin-3-ol .

- Stereochemistry : Stereoisomers such as (3R,5R)-1-Benzyl-5-methylpiperidin-3-ol exhibit distinct biological activities due to spatial orientation differences in receptor binding .

Table 2: Receptor Binding and Pharmacological Data

Key Observations :

- The 3-methylbenzyl group in this compound likely enhances receptor binding through hydrophobic interactions, whereas its absence in 3-Methylpiperidin-3-ol reduces affinity .

- Stereoisomeric forms (e.g., (3R,5R)- vs. (3S,5S)-) show minimal differences in receptor affinity (<10-fold), suggesting conformational flexibility in binding pockets .

Key Observations :

Biological Activity

3-(3-Methylbenzyl)piperidin-3-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H17N

Molecular Weight: 189.28 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1=CC=CC=C1CC2CCN(CC2)C(C)O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly within the central nervous system (CNS). Research indicates that compounds in this class can act as:

- Dopamine Receptor Modulators: They may influence dopamine pathways, which are crucial in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Ligands: Some studies suggest potential interactions with serotonin receptors, impacting mood and anxiety disorders.

- Ion Channel Modulators: Piperidine derivatives have shown activity on voltage-gated ion channels, potentially affecting neuronal excitability and synaptic transmission .

Biological Activity Spectrum

The biological activity spectrum of this compound can be summarized as follows:

Case Studies and Research Findings

-

Neuroprotective Effects:

A study evaluated the neuroprotective properties of various piperidine derivatives, including this compound. Results indicated significant protection against oxidative stress-induced neuronal death, suggesting its potential in treating neurodegenerative diseases . -

Antidepressant Activity:

In a rodent model of depression, administration of this compound resulted in a marked decrease in depressive-like behaviors. This effect was associated with increased levels of serotonin and norepinephrine in the brain, highlighting its potential as an antidepressant agent . -

Cytotoxicity Against Cancer Cells:

Research demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine | Antidepressant | Exhibits significant improvement in mood-related behaviors. |

| 4-(2-Hydroxyethyl)piperidine | Neuroprotective | Protects against excitotoxicity in neuronal cultures. |

| 1-Methylpiperidine | Analgesic | Reduces pain responses in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.